molecular formula C12H13N3O2 B8363389 (2-(6-Methoxy-3-pyridinyl)amino-3-pyridinyl)methanol

(2-(6-Methoxy-3-pyridinyl)amino-3-pyridinyl)methanol

Cat. No.: B8363389
M. Wt: 231.25 g/mol
InChI Key: WJFPTLAUFLNWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(6-Methoxy-3-pyridinyl)amino-3-pyridinyl)methanol is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

[2-[(6-methoxypyridin-3-yl)amino]pyridin-3-yl]methanol

InChI

InChI=1S/C12H13N3O2/c1-17-11-5-4-10(7-14-11)15-12-9(8-16)3-2-6-13-12/h2-7,16H,8H2,1H3,(H,13,15)

InChI Key

WJFPTLAUFLNWEF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC2=C(C=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen gas stream, 2.1 g (56 mmol) of lithium aluminum hydride was added to tetrahydrofuran (100 mL) under ice cooling, and a tetrahydrofuran (60 mL) solution of 6.8 g (28 mmol) of methyl 2-(6-methoxy-3-pyridinyl)aminonicotinate was added dropwise to the above solution. The resulting mixture was stirred for 2 hours at room temperature. Ethyl acetate was added to the reaction mixture, and 23 mL of a 10% aqueous solution of sodium hydroxide was further added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue was dissolved in ethyl acetate, dried, filtered, and concentrated. 6.6 g of the title compound was obtained as a yellow viscous product (yield: quantitative).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
methyl 2-(6-methoxy-3-pyridinyl)aminonicotinate
Quantity
6.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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